molecular formula C14H21N3O3S B5431945 N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide

N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide

Numéro de catalogue B5431945
Poids moléculaire: 311.40 g/mol
Clé InChI: XYPXJKKZQVLQBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in the treatment of various diseases. This compound has been shown to have promising results in scientific research, particularly in the field of oncology. In

Mécanisme D'action

N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling, which ultimately leads to the death of B-cells. This mechanism of action has been shown to be effective in preclinical studies.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (cell death) in B-cells, inhibit the proliferation of B-cells, and reduce the levels of various cytokines and chemokines. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide for lab experiments is its selectivity for BTK. This allows for more precise targeting of B-cells, which can lead to more effective treatment of diseases such as B-cell malignancies. However, one limitation of this compound is that it has only been studied in preclinical models, and its efficacy and safety in humans have not yet been fully established.

Orientations Futures

There are several future directions for research on N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of research is the development of combination therapies with other drugs, such as anti-CD20 antibodies or other BTK inhibitors. Another area of research is the investigation of this compound in other diseases, such as multiple sclerosis or Sjogren's syndrome. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans, and to determine the optimal dosing and administration regimens for clinical use.
Conclusion:
This compound is a small molecule inhibitor that has shown promising results in scientific research, particularly in the field of oncology. Its selectivity for BTK allows for more precise targeting of B-cells, which can lead to more effective treatment of diseases such as B-cell malignancies. While there are still limitations and areas of research that need to be addressed, this compound has the potential to be a valuable tool in the treatment of various diseases.

Méthodes De Synthèse

The synthesis of N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves the reaction of 3,4-dimethylphenylamine with 1,4-dibromobutane to form 1-(3,4-dimethylphenyl)piperazine. This intermediate is then reacted with 4-methylsulfonylbenzoic acid to produce this compound. The synthesis method has been well-established and has been reported in various scientific journals.

Applications De Recherche Scientifique

N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of various diseases, particularly in oncology. It has been shown to have promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

N-(3,4-dimethylphenyl)-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-11-4-5-13(10-12(11)2)15-14(18)16-6-8-17(9-7-16)21(3,19)20/h4-5,10H,6-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPXJKKZQVLQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.